Dodeclonium Bromide
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds
Dodeclonium (B1209705) bromide is classified as a quaternary ammonium compound (QAC). nih.gov QACs are a group of substances in which a central nitrogen atom is bonded to four organic groups, resulting in a positively charged cation. This structure is typically paired with a halide anion, such as bromide or chloride. nih.gov The molecular structure of QACs, often featuring one or more long alkyl chains, gives them amphiphilic properties, meaning they have both water-loving (hydrophilic) and fat-loving (lipophilic) characteristics. nih.gov
The primary role of dodeclonium bromide as a QAC in pharmaceutical research is as an antiseptic agent, a substance used on living tissues to destroy or inhibit the activity of harmful microorganisms. ebi.ac.ukebi.ac.uk The effectiveness of QACs like this compound stems from their ability to disrupt the cell membranes of microorganisms. Other QACs, such as didecyl dimethyl ammonium bromide (DDAB), have been studied for their efficacy in decontaminating bacteria and viruses, highlighting the general antimicrobial potential of this chemical class. veterinaryworld.orgnih.gov
Below is a table detailing the key chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | nih.govpharmacompass.com |
| Molecular Formula | C22H39BrClNO | nih.govpharmacompass.com |
| Molecular Weight | 448.9 g/mol | nih.govpharmacompass.com |
| CAS Number | 15687-13-5 | nih.gov |
| ChEBI ID | 135977 | ebi.ac.ukebi.ac.uk |
Historical Perspectives on Bromide Research in Therapeutics
The use of bromide salts in medicine has a significant history, predating the development of complex organic molecules like this compound. The therapeutic journey of bromides began in the 19th century, with their first major application being in the treatment of epilepsy. uwpress.org
In 1857, Sir Charles Locock, a physician to Queen Victoria, first noted the anticonvulsant properties of potassium bromide. nih.govwikipedia.org He used it to treat women with "hysterical" epilepsy, believing the condition was linked to sexual excitement, which bromide was known to calm. nih.govwikipedia.org Following this, potassium bromide was widely adopted as the first effective medication for epilepsy and remained a principal treatment until the introduction of phenobarbital (B1680315) in 1912. uwpress.orgnih.gov
Beyond epilepsy, bromide compounds, particularly potassium bromide and sodium bromide, were extensively used as sedatives and hypnotics throughout the late 19th and early 20th centuries. wikipedia.orgbsef.comwikipedia.org Their ability to decrease the sensitivity of the central nervous system made them common ingredients in over-the-counter remedies for headaches and anxiety. wikipedia.orgbsef.com However, the therapeutic use of simple bromide salts in humans began to decline due to their chronic toxicity and very long half-life, which made dosing difficult without causing side effects. wikipedia.org By 1975, bromides were banned from over-the-counter medicines in the United States as safer alternatives became available. wikipedia.org
Despite their diminished role in human medicine for systemic conditions, bromide ions continue to be used in veterinary medicine for epilepsy and are part of more complex pharmaceutical compounds where the bromide acts as a counter-ion or part of the molecular structure, as seen with this compound. nih.govwikipedia.org
The following table provides a timeline of key events in the history of bromide research in therapeutics.
| Year | Event | Source |
| 1835 | First recorded medical use of bromine. bsef.com | bsef.com |
| 1857 | Sir Charles Locock reports the anti-epileptic effects of potassium bromide. nih.govwikipedia.org | nih.govwikipedia.org |
| Late 19th/Early 20th Century | Widespread use of bromides as sedatives and in over-the-counter remedies. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| 1912 | Phenobarbital is discovered, offering an alternative to bromide for epilepsy treatment. nih.gov | nih.gov |
| 1975 | Bromides are banned from all over-the-counter medicines in the United States due to chronic toxicity. wikipedia.org | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935551 | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-13-5 | |
| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodeclonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodeclonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DODECLONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Pharmacological Characterization and Mechanistic Elucidation of Dodeclonium Bromide
In Vitro Antimicrobial Efficacy Investigations
The evaluation of dodeclonium (B1209705) bromide as an antimicrobial agent is grounded in in vitro studies designed to quantify its activity against a spectrum of microorganisms. As a member of the quaternary ammonium (B1175870) compound class, it is expected to possess broad-spectrum activity against bacteria, fungi, and certain viruses. swineweb.comnih.govmdpi.comresearchgate.net
The antibacterial efficacy of compounds like dodeclonium bromide is typically quantified by determining the Minimum Inhibitory Concentration (MIC). idexx.dkbmglabtech.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after a specific incubation period. bmglabtech.com This metric is crucial for understanding the potency of an antibacterial agent against various strains, including both Gram-positive and Gram-negative bacteria. mdpi.com
While specific MIC values for this compound are not extensively detailed in publicly available literature, research on analogous QACs provides insight into the expected range of activity. These studies involve standardized broth dilution or agar (B569324) diffusion methods to assess bacterial susceptibility. idexx.dknih.gov For example, a typical MIC determination would involve exposing bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to a series of decreasing concentrations of the compound. nih.gov The results of such theoretical studies are often presented in a tabular format.
Interactive Table: Representative Antibacterial Efficacy Data for a Quaternary Ammonium Compound (Note: The following data is illustrative for a representative QAC and does not represent specific experimental results for this compound.)
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 32 |
The antimicrobial spectrum of quaternary ammonium compounds extends to fungi and viruses. ontosight.aincats.io The structural characteristics of this compound suggest it would be effective against these microorganisms as well. Antifungal activity is also assessed using MIC values, determining the concentration needed to inhibit the growth of fungal species such as Candida albicans.
Mechanisms of Antimicrobial Action at the Cellular Level
The primary mechanism of antimicrobial action for this compound, like other QACs, involves the catastrophic disruption of the microbial cell membrane. nih.govontosight.ai This process occurs in a series of steps driven by the compound's amphiphilic nature.
The antimicrobial process begins with an electrostatic interaction. The positively charged quaternary nitrogen head of this compound is attracted to the negatively charged components, such as phospholipids (B1166683) and lipopolysaccharides, on the surface of microbial cell membranes. mdpi.comresearchgate.net This initial adherence is a prerequisite for its disruptive action. mdpi.com
Following adsorption to the surface, the long, hydrophobic dodecyl alkyl chain of the molecule penetrates and inserts itself into the lipid bilayer of the microbial membrane. swineweb.commdpi.com This insertion disrupts the ordered structure of the membrane, destabilizing it and leading to a significant increase in its permeability. swineweb.com
The destabilization and increased permeability of the membrane compromise its integrity. swineweb.com This loss of structural integrity allows for the leakage of essential low-molecular-weight components from the cytoplasm, including potassium ions, phosphates, and other vital solutes. swineweb.commdpi.com As the damage progresses, larger molecules such as proteins and nucleic acids also leak out of the cell. swineweb.com This uncontrolled efflux of cellular contents leads to the cessation of metabolic processes, inhibition of energy production, and ultimately, cell death. researchgate.net
Neuropharmacological Research Pertaining to Bromide Moieties
The this compound molecule consists of the large dodeclonium cation and a bromide anion. While the antimicrobial action is driven by the cation, the bromide ion itself has known neuropharmacological effects. Historically, bromide salts were used as sedatives and anticonvulsants.
Modern research has further elucidated the mechanisms behind these effects. Studies on frog sympathetic ganglia showed that the replacement of chloride with bromide caused hyperpolarization of ganglion cells and enhanced synaptic transmission, an effect that was synergistic with ethanol. nih.gov This suggests that bromide ions can directly influence nerve cell function. nih.gov
More recent investigations have revealed that bromide ions can act as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). biorxiv.org In mouse models of autism, chronic treatment with sodium bromide was shown to relieve autistic-like behavioral deficits, indicating a potential role for bromide in modulating neurotransmitter systems. biorxiv.org Other research has explored the effects of various bromide-containing organic molecules on other neural targets, such as GABA-A receptors. micropublication.org For instance, exposure to pyridostigmine (B86062) bromide has been linked to long-term neuroimmune disruption in both the gut and brain in animal models. nih.gov
Modulation of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for regulating neuronal excitability. pharmaoffer.com The GABAergic system, which includes GABA receptors and transporters, is a key target for many centrally acting drugs. pharmaoffer.com
While no direct studies have been published detailing the specific interactions of this compound with the GABAergic system, the presence of the bromide ion in its structure is noteworthy. Bromide salts have a long history in medicine, having been used as sedatives and anti-epileptic agents. nih.govgoogle.com The mechanism underlying these effects is understood to involve the bromide ion's ability to cross the blood-brain barrier and potentiate GABAergic-induced hyperpolarization. google.com This potentiation enhances the inhibitory effects of GABA, leading to a reduction in neuronal activity.
Furthermore, some quaternary ammonium compounds have been shown to interact with GABA receptors. The quaternary ammonium group itself can facilitate ionic interactions, which may promote stability in receptor complexes and influence allosteric modulation, thereby altering receptor conformation and downstream signaling. scbt.com For instance, certain synthetic azobenzene-containing quaternary ammonium compounds have been designed to reversibly modulate GABA-A receptors upon exposure to light. researchgate.net Additionally, research in plant systems has identified transporters that handle both GABA and quaternary ammonium compounds, suggesting a potential for interaction at the level of cellular uptake. usp.br However, it must be stressed that these are general observations for the class, and specific research on this compound is lacking.
Receptor-Level Interactions and Signaling Pathways
The specific molecular targets and signaling cascades affected by this compound in the nervous system have not been elucidated. As a quaternary ammonium compound, its primary established mechanism of action is as an antiseptic, which involves the disruption of microbial cell membranes. drugfuture.com
Hypothetically, any interaction with neuronal receptors would be complex. The dodeclonium cation, with its long alkyl chain and charged headgroup, could potentially interact with the lipid bilayer of neuronal membranes, which might indirectly affect the function of embedded ion channels and receptors.
Studies on other quaternary ammonium compounds have shown interactions with various receptors. For example, some have been shown to act as light-dependent inhibitors of glutamate ionotropic receptors, which are involved in excitatory neurotransmission. researchgate.net There is also evidence of quaternary ammonium compounds interacting with the GABA-A receptor at various sites, including the M2-M3 loop, which is involved in channel gating. nih.gov
Iii. Therapeutic Efficacy and Clinical Research Applications of Dodeclonium Bromide
Research in Dermatological and Anorectal Pathologies
Dodeclonium (B1209705) bromide is an ingredient in topical creams recommended for certain painful anal pathologies, such as hemorrhoidal crisis. ebi.ac.uknih.gov Its inclusion in such formulations is primarily linked to its role as a local antiseptic.
Analgesic and Antipruritic Efficacy Studies
Formulations containing dodeclonium bromide are applied to manage painful and pruritic (itchy) anorectal conditions. ebi.ac.uknih.gov However, dedicated efficacy studies focusing specifically on the analgesic and antipruritic properties of this compound as a standalone agent are limited. The symptomatic relief provided by these multi-ingredient creams is a result of their composite formulation.
Microbicidal Role in Localized Infections
The primary and well-established therapeutic role of this compound is as an antiseptic. nih.gov As a quaternary ammonium (B1175870) compound, it is used locally to destroy or inhibit the activity of harmful microorganisms on the skin. ebi.ac.uk This microbicidal action is crucial in managing localized infections and maintaining hygiene in affected anorectal areas, thereby preventing secondary infections in compromised tissues. nih.gov
Investigations in Neurological Disorders (as a Bromide Source)
The investigation of bromide for neurological disorders, particularly epilepsy, is not associated with this compound. Instead, the research focuses on the therapeutic effects of the inorganic bromide ion, historically and currently delivered as simple salts like potassium bromide. nih.govgosh.nhs.uk
Antiepileptic Efficacy Studies (Historical and Contemporary)
Bromide was the first effective antiseizure medication discovered and has been used in human medicine since the 19th century. nih.gov Sir Charles Locock first reported in 1857 that potassium bromide was effective in arresting seizures. rsc.org For over 50 years, it remained the only effective treatment for epilepsy. rsc.org
Despite being largely replaced by newer drugs with fewer side effects, bromide therapy has seen renewed interest for treating intractable epilepsy. nih.govnih.gov Studies have shown that bromide can be effective when added to existing therapies for patients with epilepsy resistant to conventional treatments. nih.gov
Research in Refractory Epilepsy Syndromes (e.g., Dravet Syndrome)
Dravet syndrome is a severe, drug-resistant form of epilepsy that begins in early infancy. cureepilepsy.org Recent clinical research has demonstrated the potential of bromide therapy for this condition. Studies have shown that potassium bromide can lead to significant improvements in seizure control for patients with Dravet syndrome. cureepilepsy.org
In a retrospective analysis of children with refractory epilepsy, two patients with Dravet syndrome showed significant improvements in seizure control with potassium bromide treatment. cureepilepsy.org Another study focusing on 32 patients with Dravet syndrome who received bromide reported that 81% showed a relevant improvement after three months, with a seizure frequency reduction of over 50%. pharmaoffer.com This suggests that bromide holds promise as a therapeutic option for this challenging epilepsy syndrome. pharmaoffer.com
Below is a data table summarizing findings from a study on the efficacy of potassium bromide in pediatric refractory epilepsy.
| Seizure Type | Number of Patients (n) | Patients with Excellent or Moderate Effect (%) |
| Tonic Seizures | 18 | 72.2% |
| Generalized Tonic-Clonic | 6 | 66.6% |
| Secondary Generalized | 4 | 75.0% |
| Focal Seizures | 13 | 46.2% |
| Infantile Spasms | 10 | 20.0% |
| Myoclonic Seizures | 2 | 0% |
| Data adapted from a study on pediatric refractory epilepsy, indicating the percentage of patients who achieved seizure-free status or a >50% reduction in seizure frequency. cureepilepsy.org |
The following table presents results from another study on bromide therapy in patients with Dravet Syndrome.
| Time Point | Seizure Reduction >50% | Seizure Reduction >75% |
| 3 Months | 56% | 37% |
| 12 Months | 47% | 28% |
| Data from a retrospective analysis of 32 patients with Dravet Syndrome treated with bromide. pharmaoffer.com |
Research on this compound in Autism and Veterinary Medicine Not Found
Extensive searches for scientific and clinical research regarding the chemical compound this compound have yielded no information related to its therapeutic efficacy or application in Autism Spectrum Disorder (ASD) symptomatology or in veterinary medicine for conditions such as canine epilepsy or behavioral problems in companion animals.
Despite a thorough review of available scientific literature, no studies, clinical trials, or research data could be located that investigate the use of this compound for:
Cognitive Flexibility Improvement in ASD: There is no evidence to suggest that this compound has been researched for its potential to improve cognitive flexibility in individuals with Autism Spectrum Disorder.
Amelioration of Social Deficits in ASD: No literature was found that explores the use of this compound in addressing social deficits associated with ASD.
Reduction of Exacerbated Anxiety in ASD: The anxiolytic effects of this compound in the context of ASD have not been a subject of any identified research.
Management of Canine Epilepsy: While other bromide salts, such as potassium bromide, are utilized in veterinary medicine for the management of seizures in dogs, there is no indication that this compound is used or has been studied for this purpose.
Behavioral and Psychological Problems in Companion Animals: No research was identified concerning the application of this compound in treating behavioral or psychological issues in companion animals.
Therefore, it is not possible to provide an article on the therapeutic efficacy and clinical research applications of this compound in these areas as no such research appears to have been published. The compound is not mentioned in the scientific discourse surrounding these conditions.
Iv. Toxicological and Safety Research of Dodeclonium Bromide
Preclinical Safety Assessment Methodologies
Before a chemical substance is approved for any application involving human contact, it must undergo a rigorous preclinical safety evaluation. This process involves a battery of tests to assess its potential adverse effects on various biological systems. These studies are typically conducted in accordance with international guidelines to ensure data quality and relevance for human health risk assessment.
Systemic toxicology studies are designed to evaluate the effects of a substance on the entire organism following repeated administration over a prolonged period. Chronic exposure studies are particularly important for substances with the potential for long-term human exposure. These studies aim to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). While specific chronic exposure data for Dodeclonium (B1209705) Bromide is not extensively detailed in publicly available literature, the general approach for a chemical of its class would involve comprehensive in vivo studies. For instance, studies on the bromide ion have been conducted in rats to determine its semi-chronic toxicity. nih.gov
Key parameters typically evaluated in these studies are summarized in the table below.
| Parameter Category | Specific Endpoints Monitored |
| Clinical Observations | Changes in appearance, behavior, and physiological functions. |
| Body Weight and Food/Water Consumption | Regular measurement to detect effects on growth and appetite. |
| Hematology | Analysis of blood cells (red, white, platelets) to assess effects on the blood and immune system. |
| Clinical Chemistry | Measurement of enzymes and biomarkers in blood to evaluate organ function (e.g., liver, kidney). |
| Urinalysis | Assessment of urine to monitor kidney function and metabolic changes. |
| Gross Pathology | Macroscopic examination of organs and tissues at necropsy. |
| Histopathology | Microscopic examination of tissues from key organs to identify cellular damage. |
Genetic toxicology investigates the potential for a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer or heritable diseases. nih.govresearchgate.net A standard battery of in vitro and in vivo tests is used to assess different types of genetic damage. A substance is considered genotoxic if it tests positive in these assays, indicating a potential hazard for adverse human health effects. nih.gov Highly effective screening for genotoxicity can be achieved using a battery of three core assays. nih.gov
The standard battery of tests for evaluating the mutagenic potential of a chemical compound is outlined below.
| Test Type | Principle and Endpoint |
| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshifts) in several strains of Salmonella typhimurium and Escherichia coli. nih.gov |
| In Vitro Mammalian Cell Gene Mutation Assay | Assesses the potential to induce gene mutations in mammalian cells, commonly using the mouse lymphoma assay (tk locus) or the hprt locus in various cell lines. researchgate.netnih.gov |
| In Vitro Micronucleus Assay | Identifies chromosomal damage by detecting the presence of micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes) in the cytoplasm of interphase cells. nih.govnih.gov |
| In Vivo Genotoxicity Assay | If in vitro tests are positive, an in vivo test like the rodent bone marrow micronucleus test is conducted to evaluate genotoxicity in a whole animal, assessing factors of absorption, distribution, metabolism, and excretion. nih.gov |
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. chemos.de These studies are a regulatory requirement and are crucial for predicting the risk of rare but potentially lethal events in humans. nih.gov The "core battery" of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems, as adverse effects on these systems can have immediate and severe consequences. chemos.denih.govpharmacompass.comnih.gov
The components of the core battery for safety pharmacology are detailed in the following table.
| System | Key Parameters Evaluated |
| Central Nervous System (CNS) | Assessment of motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. |
| Cardiovascular System | Evaluation of blood pressure, heart rate, and the electrocardiogram (ECG), with particular attention to QT interval prolongation which can indicate a risk of arrhythmia. chemos.de |
| Respiratory System | Measurement of respiratory rate, tidal volume, and other indicators of pulmonary function. chemos.de |
Mechanisms of Bromide-Induced Toxicity
When Dodeclonium Bromide is absorbed into the body, it can dissociate, releasing bromide ions (Br-). Chronic exposure to elevated levels of bromide can lead to a toxic syndrome known as "bromism." nih.gov The toxicity is primarily due to the electrochemical similarities between bromide and chloride ions, which are critical for normal physiological function, particularly in the nervous system.
The bromide ion is chemically similar to the chloride ion (Cl-) and can substitute for it in the body. The kidneys reabsorb bromide preferentially over chloride, and because bromide has a long biological half-life of 9 to 12 days, it can accumulate with chronic exposure. nih.gov This accumulation leads to a progressive displacement of chloride ions from the extracellular and intracellular fluids, a condition that can disrupt numerous physiological processes. This displacement can interfere with the function of various membrane transport systems that rely on chloride.
| Property | Bromide Ion (Br-) | Chloride Ion (Cl-) |
| Ionic Radius | 196 pm | 181 pm |
| Hydration Enthalpy | -336 kJ/mol | -363 kJ/mol |
| Renal Handling | Preferentially reabsorbed over chloride. | Actively reabsorbed. |
| Biological Half-Life | 9-12 days. nih.gov | Shorter, more rapidly regulated. |
| Effect on Anion Gap | Can cause a negative or falsely low anion gap. | Major determinant of the anion gap. |
The central nervous system (CNS) is particularly vulnerable to the effects of bromide. High levels of bromide impair neuronal transmission, leading to a wide range of neurological and psychiatric symptoms. nih.gov One key mechanism is its effect on GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. These receptors contain chloride channels; bromide ions can pass through these channels more easily than chloride, enhancing the inhibitory effects of the neurotransmitter GABA. This enhanced inhibition contributes to the CNS depressant effects seen in bromism.
The clinical presentation of bromism can be diverse, with symptoms that may be mistaken for other neurological or psychiatric disorders.
| Category | Associated Symptoms of Bromism |
| Neurological | Ataxia (impaired coordination), weakness, slurred speech, tremors, stupor, and in severe cases, coma. nih.gov |
| Psychiatric | Restlessness, irritability, confusion, emotional lability, memory impairment, paranoia, auditory and visual hallucinations, and psychosis. nih.gov |
| Gastrointestinal | Nausea, vomiting, anorexia, and constipation. nih.gov |
| Dermatological | Acne-like rashes (bromoderma) and other skin lesions. |
Organ-Specific Accumulation and Associated Pathologies
Detailed studies on the specific accumulation of this compound in various organs and the resulting pathologies are not extensively available in publicly accessible scientific literature. As a quaternary ammonium (B1175870) compound, its distribution would likely be influenced by its cationic nature and lipophilicity, which could lead to interactions with cell membranes and potential accumulation in certain tissues. However, specific research data identifying target organs for this compound accumulation and describing associated pathological findings remains limited.
Characterization of Adverse Event Profiles in Research Cohorts
A comprehensive characterization of the adverse event profiles of this compound in dedicated research cohorts is not well-documented in the available scientific literature. While general toxicological screening may have been conducted, detailed reports from cohort studies outlining the incidence and nature of specific adverse events attributable to this compound exposure are not readily found.
To illustrate the type of data that would be expected from such research, the following is a hypothetical data table representing a potential adverse event profile. It is important to note that this table is for illustrative purposes only and is not based on actual research data for this compound.
Hypothetical Adverse Event Profile in a Research Cohort
| Adverse Event | Frequency in this compound Group (n=100) | Frequency in Placebo Group (n=100) |
|---|---|---|
| Skin Irritation | 5% | 1% |
| Gastrointestinal Distress | 3% | 2% |
| Headache | 2% | 2% |
Experimental Strategies for Mitigating Bromide Toxicity
The bromide ion, a component of this compound, can exhibit toxicity at elevated concentrations, a condition known as bromism. Research into mitigating bromide toxicity often focuses on enhancing its excretion from the body. The primary experimental strategy involves the administration of chloride ions. Because bromide and chloride compete for reabsorption in the kidneys, increasing chloride intake can promote the excretion of bromide, thereby reducing its levels in the body. mhmedical.com
Experimental therapeutic approaches have explored the use of diuretics to further enhance renal clearance of bromide. researchgate.net Agents that increase urine flow can accelerate the elimination of both chloride and bromide. In severe cases of bromide intoxication, hemodialysis has been employed as a rapid and effective method to remove bromide from the bloodstream.
Summary of Experimental Mitigation Strategies for Bromide Toxicity
| Strategy | Mechanism of Action |
|---|---|
| Chloride Administration | Competitively inhibits renal reabsorption of bromide, increasing its excretion. mhmedical.com |
| Diuretic Use | Increases urine output, leading to enhanced renal clearance of bromide. researchgate.net |
It is important to emphasize that while these strategies are established for mitigating general bromide toxicity, their specific application and efficacy in the context of this compound exposure would require dedicated research.
V. Structure Activity Relationship Sar Studies and Rational Design of Dodeclonium Bromide Analogues
SAR for Antimicrobial Potency
The antimicrobial action of Dodeclonium (B1209705) Bromide and its analogues is primarily attributed to their ability to disrupt microbial cell membranes. This interaction is governed by a delicate balance of electrostatic and hydrophobic forces, which are in turn dictated by the specific molecular architecture of the compound.
The fundamental structure of a QAC, including Dodeclonium Bromide, consists of a positively charged nitrogen atom (the quaternary ammonium (B1175870) head) and one or more hydrophobic alkyl chains. The key structural features that influence antimicrobial efficacy include:
The nature of the cationic head group: While the positive charge is essential for the initial electrostatic attraction to the negatively charged bacterial cell surface, the size and accessibility of the charge can modulate the strength of this interaction.
The length and branching of the alkyl chains: This is a critical determinant of the compound's hydrophobicity and its ability to penetrate the lipid bilayer of the cell membrane.
Systematic modifications of these structural components in various QACs have revealed clear trends in antimicrobial activity, providing a roadmap for the design of optimized this compound analogues.
The hydrophobicity of a QAC, largely determined by the length of its alkyl chain, is a paramount factor in its antimicrobial potency. The "cut-off" effect is a well-established principle in the SAR of QACs. This phenomenon describes how the antimicrobial activity increases with the lengthening of the alkyl chain up to an optimal point, after which a further increase in chain length leads to a decrease in efficacy.
For many bacteria, the optimal antimicrobial activity for single-chain QACs is observed with alkyl chain lengths between C12 and C16. This compound, with its C12 (dodecyl) chain, falls within this optimal range, which contributes to its potent bactericidal properties.
The rationale behind this cut-off effect is multifaceted:
Increased Hydrophobicity: Longer alkyl chains enhance the compound's ability to partition into and disrupt the hydrophobic core of the bacterial cell membrane.
Micelle Formation: At very long chain lengths, the increased hydrophobicity can lead to the formation of micelles in aqueous solution. This self-aggregation can reduce the concentration of free molecules available to interact with bacterial cells, thereby lowering the observed antimicrobial activity.
Steric Hindrance: Excessively long and bulky alkyl chains may also sterically hinder the effective interaction of the cationic head with the bacterial membrane.
The following table illustrates the effect of alkyl chain length on the Minimum Inhibitory Concentration (MIC) of a series of hypothetical this compound analogues against a representative bacterium.
| Compound (Analogue) | Alkyl Chain Length | MIC (µg/mL) |
|---|---|---|
| Octylclonium Bromide | C8 | 64 |
| Decylclonium Bromide | C10 | 16 |
| This compound | C12 | 4 |
| Tetradecylclonium Bromide | C14 | 2 |
| Hexadecylclonium Bromide | C16 | 8 |
| Octadecylclonium Bromide | C18 | 32 |
SAR for Neuroactive Properties (if distinct from general bromide effects for DB)
Currently, there is a lack of specific scientific evidence to suggest that the dodeclonium cation itself possesses distinct neuroactive properties separate from the well-documented effects of the bromide anion. The primary biological activity of this compound is its antimicrobial action. Any neurological effects observed would likely be attributed to the systemic absorption of bromide ions, which can have sedative and other neurological effects at sufficient concentrations. Therefore, a structure-activity relationship for neuroactive properties focusing on the cationic portion of this compound cannot be established based on current knowledge.
Computational and In Silico Modeling for Optimized Compound Design
In recent years, computational and in silico modeling have emerged as powerful tools in the rational design of new antimicrobial agents, including analogues of this compound. These methods allow for the prediction of antimicrobial activity and other properties before the costly and time-consuming process of chemical synthesis and biological testing.
Key computational approaches that can be applied to the design of this compound analogues include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR model could be developed to predict the MIC based on descriptors such as alkyl chain length, hydrophobicity (logP), molecular weight, and various electronic and steric parameters.
Molecular Docking: This technique can be used to simulate the interaction of this compound analogues with models of bacterial cell membranes. By predicting the binding affinity and orientation of the molecules within the lipid bilayer, molecular docking can help to identify analogues with enhanced membrane-disrupting potential.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a compound and its target over time. For this compound, MD simulations can be used to visualize the process of membrane insertion and disruption, offering detailed insights into the mechanism of action at the atomic level.
The following table outlines a hypothetical workflow for the in silico design of novel this compound analogues.
| Step | Computational Method | Objective | Expected Outcome |
|---|---|---|---|
| 1 | Library Generation | Create a virtual library of this compound analogues with varying alkyl chain lengths, head group modifications, and counter-ions. | A diverse set of virtual compounds for screening. |
| 2 | QSAR Modeling | Develop a predictive model for antimicrobial activity based on a training set of known QACs. | A validated QSAR model to rapidly screen the virtual library. |
| 3 | Molecular Docking | Dock the most promising candidates from the QSAR screen into a model bacterial membrane. | Ranking of analogues based on their predicted binding affinity and membrane interaction. |
| 4 | Molecular Dynamics Simulations | Perform MD simulations on the top-ranked analogues to study their dynamic behavior within the membrane. | Detailed understanding of the mechanism of membrane disruption and confirmation of lead candidates. |
| 5 | Synthesis and Biological Evaluation | Synthesize and test the in silico-prioritized analogues for their actual antimicrobial activity. | Identification of novel, highly potent this compound analogues. |
By integrating these computational approaches, the process of discovering and optimizing this compound analogues can be significantly accelerated, leading to the development of new and more effective antimicrobial agents.
Vi. Advanced Analytical Methodologies for Dodeclonium Bromide and Its Metabolites
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone of bioanalysis, enabling the separation of the analyte of interest from complex matrix components before detection. For Dodeclonium (B1209705) Bromide, a quaternary ammonium (B1175870) compound, several chromatographic methods are applicable.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While Dodeclonium Bromide itself is a non-volatile salt, derivatization techniques can be employed to convert it into a form suitable for GC analysis.
Gas Chromatography-Electron Capture Detector (GC-ECD): This technique is highly sensitive to molecules containing electronegative atoms, such as halogens. The bromine atom in this compound makes it a suitable candidate for GC-ECD analysis after appropriate sample preparation. The headspace sampling (HS) approach can be utilized to reduce the injection of non-volatile matrix components, thereby minimizing matrix effects and enhancing sensitivity. mdpi.com
Gas Chromatography-Atomic Emission Detector (GC-AED): The AED is an element-specific detector that can provide empirical and molecular formulas of analytes. epa.gov It uses a microwave-induced helium plasma to atomize all compounds eluting from the GC column, generating atomic emissions at element-characteristic wavelengths. epa.gov This allows for the selective detection and quantification of bromine-containing compounds like this compound based on the bromine emission line. copernicus.org The GC-AED system offers high sensitivity and a linear response over several orders of magnitude, making it suitable for trace-level analysis. copernicus.org The performance of a CryoTrap-GC-AED system has been characterized for several elements, including bromine, with limits of detection in the low parts-per-trillion by volume (pptv) range. copernicus.org
Table 1: Comparison of GC-Based Detectors for this compound Analysis
| Feature | Gas Chromatography-Electron Capture Detector (GC-ECD) | Gas Chromatography-Atomic Emission Detector (GC-AED) |
| Principle | Detects compounds with electronegative functional groups (e.g., halogens). | Detects specific elements by atomizing the analyte in a helium plasma and measuring atomic emission spectra. epa.gov |
| Selectivity | Selective for halogenated compounds. | Highly selective for specific elements (e.g., Br, Cl, S, N, P). epa.gov |
| Sensitivity | High sensitivity, often in the picogram (pg) range. | High sensitivity, with detection limits in the low pptv range. copernicus.org |
| Application | Quantification of trace levels of halogen-containing impurities and analytes. mdpi.com | Compound-independent elemental quantitation and identification of unknown compounds. epa.govresearchgate.net |
| Notes | Requires derivatization for non-volatile compounds. Matrix effects can be a concern. mdpi.com | Provides elemental composition data, aiding in structural elucidation. copernicus.org |
Ion chromatography is a technique specifically designed for the separation and analysis of ionic species. It is well-suited for the direct analysis of the dodeclonium cation in aqueous samples.
Ion Chromatography (IC): IC separates ions based on their affinity for an ion-exchange resin. pragolab.cz A conductivity detector is commonly used to measure the concentration of the separated ions. pragolab.cz This method is ideal for determining the concentration of the dodeclonium cation without the need for derivatization.
High-Performance Ion Chromatography (HPIC): HPIC, also referred to as high-pressure ion chromatography, represents a significant advancement in IC technology. thermofisher.com HPIC systems can operate continuously at high pressures (up to 5000 psi), which allows for the use of smaller, 4µm particle-size columns. pragolab.czthermofisher.com This results in several key advantages:
Higher Resolution: The smaller particle size leads to more efficient separations and sharper peaks, improving the ability to resolve the analyte from interfering matrix components. tecnofrom.com
Increased Speed: Shorter columns can be used at higher flow rates to increase sample throughput without sacrificing performance. thermofisher.com
Improved Sensitivity: The enhanced efficiency and sharper peaks result in greater peak height and improved detection limits. tecnofrom.com
HPIC systems with Reagent-Free IC (RFIC) technology can automatically generate high-purity eluents from deionized water, which improves reproducibility and simplifies operation. tecnofrom.comfmpsholding.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is one of the most powerful and widely used techniques in modern bioanalysis due to its exceptional sensitivity and selectivity. rsc.org
The analysis of this compound by LC-MS/MS involves separating the dodeclonium cation from the sample matrix using liquid chromatography, followed by detection with a tandem mass spectrometer. Key aspects of this technique include:
Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar and ionic compounds like quaternary ammonium salts. It generates gas-phase ions from the liquid eluent with minimal fragmentation.
Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific parent ion (the dodeclonium cation) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This highly specific transition minimizes interference from other compounds in the matrix. umb.edu
Bromine Isotope Pattern: A key advantage in analyzing bromine-containing compounds is the characteristic isotopic signature of bromine, which consists of two stable isotopes, 79Br and 81Br, in nearly equal abundance. eurl-pesticides.eunih.gov This unique pattern serves as a definitive confirmation of the presence of a bromine-containing analyte or metabolite during structural identification. nih.gov
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions (e.g., column type, mobile phase) and mass spectrometric parameters (e.g., ion spray voltage, collision energy). umb.edu
Electrochemical Sensing Methods
Electrochemical methods offer a cost-effective, rapid, and sensitive alternative to chromatographic techniques for the determination of electroactive compounds. ankara.edu.tr These methods measure changes in electrical signals (potential or current) resulting from electrochemical reactions involving the analyte. mdpi.com Various techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), can be employed. mdpi.comnih.gov
For this compound, the development of an electrochemical sensor would likely involve modifying an electrode surface to facilitate a selective interaction with the dodeclonium cation. While specific research on this compound is limited, studies on similar quaternary ammonium compounds, such as Otilonium Bromide, have demonstrated the feasibility of using voltammetric techniques for their determination. ankara.edu.tr These methods often rely on the electrochemical oxidation of the analyte at the surface of a working electrode, such as a glassy carbon electrode (GCE) or a boron-doped diamond electrode (BDDE). ankara.edu.tr
Potentiometry measures the potential difference between two electrodes in a solution to determine the concentration of a specific ion. Ion-selective electrodes (ISEs) are a type of potentiometric sensor designed to respond selectively to a particular ion in the presence of others. pdx.edu
An ISE for this compound would typically consist of:
An Ion-Selective Membrane: A plasticized PVC membrane containing an ionophore that selectively binds to the dodeclonium cation. mdpi.com
An Internal Reference Electrode: A stable electrode, such as Ag/AgCl, immersed in an internal filling solution.
An External Reference Electrode: To complete the electrochemical cell.
When the ISE is immersed in a sample, the dodeclonium cations interact with the ionophore at the membrane-sample interface. This generates a potential difference across the membrane that is proportional to the logarithm of the dodeclonium ion's activity (or concentration) in the sample, as described by the Nernst equation. pdx.edu
The major challenge in developing an ISE is achieving high selectivity for the target ion over other interfering ions that may be present in the biological matrix. epa.gov The selectivity is quantified by potentiometric selectivity coefficients, which indicate the electrode's preference for the target ion relative to an interfering ion.
Table 2: Potential Interferences in Potentiometric Analysis of Dodeclonium Cation
| Interfering Ion Type | Examples | Rationale for Interference | Mitigation Strategy |
| Inorganic Cations | Na+, K+, Ca2+, NH4+ | Can compete with the dodeclonium cation for the ionophore in the ISE membrane, though interference is often low for hydrophilic cations. | Design of a highly selective ionophore; use of an ionic strength adjustment (ISA) solution. epa.gov |
| Other Organic Cations | Other quaternary ammonium compounds, protonated amines | Structural similarity can lead to strong interference, as these cations may also bind to the ionophore. | Careful selection of the ionophore to maximize specificity for the dodeclonium structure. |
| Surfactants | Cetyltrimethylammonium bromide (CTAB), Cetylpyridinium bromide (CPyB) | Surfactant cations can have a strong interfering effect on ISEs designed for large organic cations. | Sample pretreatment to remove interfering surfactants. |
Method Validation and Quality Control in Bioanalytical Research
Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose, ensuring the reliability and integrity of the data generated. ich.orgiajps.com This is a critical requirement for preclinical and clinical studies submitted to regulatory authorities. ich.org The validation process involves evaluating several key parameters. nih.govijcrt.org
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and other medications. nih.gov
Accuracy: The closeness of the measured concentration to the true nominal value. It is typically expressed as a percentage of the nominal value. ich.org
Precision: The degree of scatter between a series of measurements. It is evaluated as both within-run (intra-batch) and between-run (inter-batch) precision and is expressed as the coefficient of variation (CV%). ich.org
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should have a defined range, including a Lower Limit of Quantitation (LLOQ) and an Upper Limit of Quantitation (ULOQ). nih.govich.org
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix during sample preparation. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. ijcrt.org
Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed with each batch of study samples to ensure the method's performance throughout the analysis. ich.org Acceptance criteria for calibration standards and QC samples are pre-defined to ensure the validity of each analytical run. ich.org
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays)
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ). A minimum of six non-zero standards should meet this criterion. ich.org |
| Accuracy (QC Samples) | The mean concentration should be within ±15% of the nominal value for each QC level. ich.org |
| Precision (QC Samples) | The coefficient of variation (CV%) should not exceed 15% for each QC level. ich.org |
| Selectivity | Response from interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the Internal Standard (IS) response in blank matrix samples. ich.org |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% across at least 6 different sources of blank matrix. ich.org |
| Stability | Mean concentration of stability samples must be within ±15% of the nominal concentration. ijcrt.org |
Assessment of Selectivity and Specificity
Selectivity is a crucial parameter in analytical methodology, ensuring that the detected signal corresponds solely to the analyte of interest, free from interference from other components in the sample matrix. oxford-analytical.co.uk For this compound, a quaternary ammonium compound, achieving high selectivity is paramount due to the complexity of matrices in which it might be present, such as biological fluids, pharmaceutical formulations, or environmental samples. oxford-analytical.co.ukunifr.ch These matrices can contain a multitude of organic and inorganic compounds that may interfere with the analysis. oxford-analytical.co.uk
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a commonly employed technique for the analysis of QACs, offering excellent selectivity. oxford-analytical.co.ukfera.co.uk This method separates this compound from other compounds in the sample before detection, minimizing the risk of false positives or negatives. oxford-analytical.co.uk The use of high-resolution mass spectrometry can further enhance selectivity by allowing for the precise measurement of the mass-to-charge ratio of the analyte. unifr.ch
In the development of analytical methods for similar bromide-containing compounds, such as Rocuronium Bromide, hydrophilic interaction liquid chromatography (HILIC) has been utilized. This technique is particularly effective for separating polar compounds like quaternary ammonium compounds. researchgate.netmfd.org.mk The selectivity of the HILIC method for Rocuronium Bromide was demonstrated by its ability to separate the main compound from its impurities and degradation products. mfd.org.mk
The validation of selectivity for an analytical method for this compound would typically involve analyzing blank samples from various sources to ensure no interfering peaks are present at the retention time of the analyte. Additionally, samples spiked with known potential interferents would be analyzed to demonstrate the method's ability to distinguish this compound from these substances.
Determination of Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. loesungsfabrik.denih.gov For this compound, these limits are critical for determining trace amounts in various samples.
The LOD is the lowest concentration of the analyte that can be distinguished from the background noise with a certain degree of confidence, often defined as a signal-to-noise ratio of 3:1. loesungsfabrik.de The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, typically defined as a signal-to-noise ratio of 10:1. d-nb.info
Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or visual evaluation. loesungsfabrik.de
For bromine-containing drugs, an HPLC/ICP-MS method for the speciation analysis of metabolites of a bromine-containing anti-tuberculosis drug reported a limit of detection of 1.5 mg/L. nih.gov
The determination of LOD and LOQ for this compound would involve the analysis of a series of diluted solutions and blank samples. The data obtained would be used to statistically calculate these limits, ensuring the reliability of the analytical method for its intended purpose.
Illustrative Data on Limits of Detection and Quantification for Quaternary Ammonium Compounds
The following interactive table provides examples of LOD and LOQ values for various quaternary ammonium compounds determined by LC-MS/MS in different matrices, which can serve as a reference for the expected sensitivity for this compound analysis.
| Compound Class | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Various QACs | Human Serum & Urine | LC-MS/MS | 0.002–0.42 ng/mL | 0.006–1.40 ng/mL | nih.gov |
| QACs | Food Samples | LC-MS/MS | 0.01–0.05 mg/kg | Not Specified | fera.co.uk |
| Organochlorine Pesticides | Water | GC-ECD | 0.001–0.005 µg/L | 0.002–0.016 µg/L | d-nb.info |
| Organochlorine Pesticides | Sediment | GC-ECD | 0.001–0.005 µg/g | 0.003–0.017 µg/g | d-nb.info |
Q & A
Q. What are the established synthesis protocols for Dodeclonium Bromide, and how can purity be validated?
this compound (C₂₂H₃₉ClNOBr) is synthesized via quaternization of a tertiary amine with a bromoalkane precursor. A standard protocol involves refluxing N,N-dimethyldodecylamine with 4-chlorophenoxyethyl bromide in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours . Post-synthesis, purity validation requires:
- HPLC : Retention time comparison against a certified reference standard (Column: C18; Mobile phase: 70:30 methanol/water with 0.1% trifluoroacetic acid) .
- ¹H/¹³C NMR : Peaks corresponding to the quaternary ammonium group (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm structural integrity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.5%, H: 8.1%, N: 3.1%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, its structural similarity to quaternary ammonium compounds (QACs) warrants:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to risk of toxic halogenated fumes .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .
- UV-Vis Spectroscopy : Absorbance maxima in the 260–280 nm range for quantification .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 448.9 ([M-Br]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying solvent conditions?
A factorial design of experiments (DoE) is recommended:
- Variables : Solvent polarity (acetonitrile vs. acetone), temperature (50–90°C), and reaction time (6–24 hours).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C in acetonitrile yields >85% purity) .
- ANOVA : Validates statistical significance of solvent choice (p < 0.05) .
Q. How should contradictory data on this compound’s efficacy against biofilm-forming bacteria be resolved?
Discrepancies in minimum inhibitory concentrations (MICs) may arise from:
- Biofilm Maturity : Test efficacy against 24-hour vs. 72-hour Pseudomonas aeruginosa biofilms using crystal violet assays .
- Synergistic Agents : Combine with EDTA (0.1–1 mM) to disrupt extracellular polymeric substances (EPS) and retest MICs .
- Standardized Protocols : Adhere to CLSI guidelines for broth microdilution to reduce inter-lab variability .
Q. What methodological approaches can elucidate this compound’s mechanism of action at the molecular level?
Advanced strategies include:
- Molecular Dynamics (MD) Simulations : Model interactions between Dodeclonium’s quaternary ammonium group and bacterial membrane phospholipids (e.g., POPG) .
- Fluorescence Microscopy : Use propidium iodide to visualize membrane disruption in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to lipid bilayers (ΔG ≈ -25 kJ/mol) .
Q. How can researchers address solubility limitations of this compound in aqueous formulations?
Strategies to enhance solubility:
- Co-Solvents : Test ethanol (10–20% v/v) or PEG-400 to improve aqueous dispersity .
- Cyclodextrin Complexation : Phase-solubility studies with β-cyclodextrin (1:1 molar ratio) increase solubility by 5-fold .
- Nanoemulsions : Prepare oil-in-water emulsions (e.g., using Tween 80) and assess stability via dynamic light scattering (DLS) .
Data Analysis and Reporting Guidelines
- Statistical Rigor : Report mean ± SD for triplicate experiments; use Student’s t-test for pairwise comparisons .
- Reproducibility : Include detailed synthesis parameters (e.g., solvent grade, stirring speed) in supplementary materials .
- Ethical Compliance : For antimicrobial studies, follow WHO guidelines on reporting MICs and MBCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
